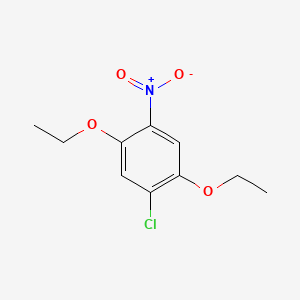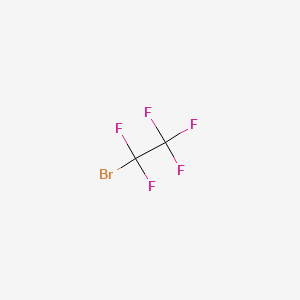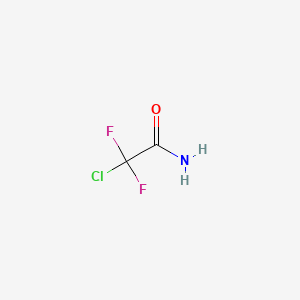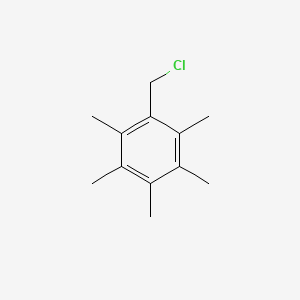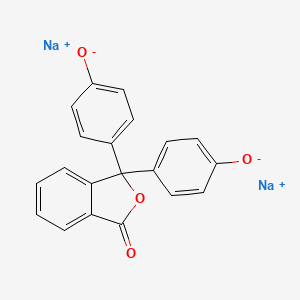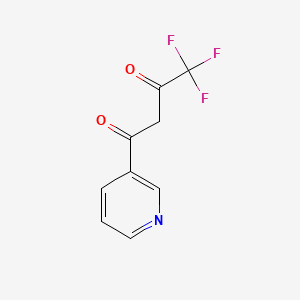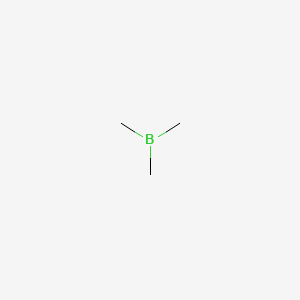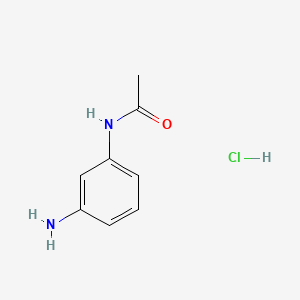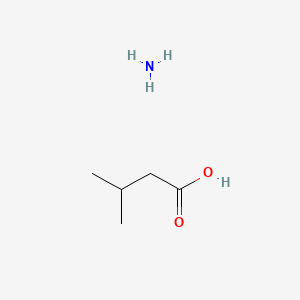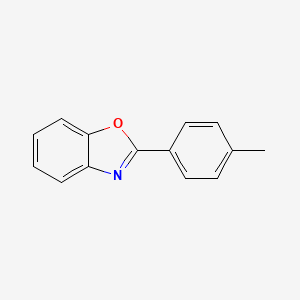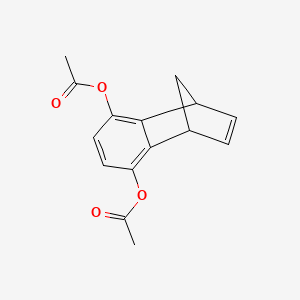
3',6'-Diacetoxybenzonorbornadiene
Overview
Description
“3’,6’-Diacetoxybenzonorbornadiene” is a chemical compound with the molecular formula C15H14O4 . It has a molecular weight of 258.27 .
Molecular Structure Analysis
The molecular structure of “3’,6’-Diacetoxybenzonorbornadiene” can be represented by the InChI string:InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3 . This represents the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“3’,6’-Diacetoxybenzonorbornadiene” has several calculated properties :Scientific Research Applications
Photoisomerization Studies
One significant application of benzonorbornadienes, closely related to 3',6'-Diacetoxybenzonorbornadiene, is in the study of photoisomerization processes. Paquette, Varadarajan, and Burke (1986) investigated various 1-substituted 6-methoxybenzonorbornadienes, exploring the excited-state 1,2-aryl shift controlled by different substituents. This research offers insights into triplet deactivation in rigid bichromophoric systems, a crucial aspect in understanding the photophysics and photochemistry of such compounds (Paquette, Varadarajan, & Burke, 1986).
Synthesis of Derivatives
Warrener, Collin, and Foley (2001) focused on the synthesis of 7-formyl and 7-hydroxymethyl benzonorbornadienes using 7-(1-Acetoxymethylidene)benzonorbornadiene as a reagent. This study demonstrates the versatility of benzonorbornadiene derivatives in chemical synthesis, providing pathways to form structurally complex and functionally diverse compounds (Warrener, Collin, & Foley, 2001).
Molecular Conformation and Separation
Liao et al. (2017) presented research on the molecular conformational control in a metal-organic framework, facilitating the efficient purification of 1,3-butadiene. The study highlights the significance of molecular structure and conformation in separating hydrocarbons, which can be related to the structural features of benzonorbornadienes (Liao, Huang, Zhang, Zhang, & Chen, 2017).
Catalysis Research
In catalysis, Lopez et al. (2016) explored the alkenylation of C(sp3)-H using dibenzylhafnium complexes. This research underscores the role of complex organometallic systems, akin to benzonorbornadiene derivatives, in facilitating selective chemical transformations (Lopez, Kondo, Nagae, Yamamoto, Tsurugi, & Mashima, 2016).
Electrophilic Addition Studies
Abbasoglu (2004) conducted an ab initio investigation on the electrophilic addition reaction of chlorine to homobenzonorbornadiene. This study provides a detailed understanding of the reaction mechanisms of benzonorbornadiene derivatives, which is essential for designing specific chemical processes (Abbasoglu, 2004).
properties
IUPAC Name |
(6-acetyloxy-3-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDBDFQIQQOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C3CC(C2=C(C=C1)OC(=O)C)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992850 | |
| Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',6'-Diacetoxybenzonorbornadiene | |
CAS RN |
7213-65-2 | |
| Record name | 3',6'-Diacetoxybenzonorbornadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC108092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)
